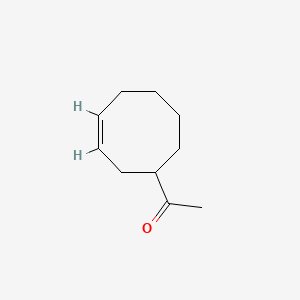

Ethanone, 1-(3-cycloocten-1-yl)-

Description

Ethanone (B97240), 1-(3-cycloocten-1-yl)-, also known by its IUPAC name 1-[(3Z)-cyclooct-3-en-1-yl]ethanone, is a molecule that merges the structural features of a cyclic alkene and a ketone. chemistryviews.orgnih.gov This combination of functional groups within an eight-membered ring system imparts a unique set of properties and reactivity, making it a subject of interest in various chemical contexts, particularly in the fragrance industry. nih.govgoogle.com

Cycloalkenyl ketones are a class of organic compounds characterized by a ketone functional group attached to a cycloalkene ring. These molecules are valuable intermediates in organic synthesis, serving as precursors for a wide array of more complex structures. chemistryviews.orgresearchgate.net The reactivity of cycloalkenyl ketones is dictated by the interplay between the electron-withdrawing nature of the carbonyl group and the nucleophilicity of the carbon-carbon double bond. This dual functionality allows for a range of chemical transformations, including addition reactions, cycloadditions, and skeletal rearrangements. youtube.comyoutube.comyoutube.com The ring size of the cycloalkene also plays a crucial role in the molecule's conformation and reactivity. chemistryviews.org

The systematic name for this compound is 1-[(3Z)-cyclooct-3-en-1-yl]ethanone. nih.gov This nomenclature precisely describes its molecular architecture. The "ethanone" part indicates a two-carbon acetyl group (CH₃C=O) is attached to the cyclooctene (B146475) ring. thegoodscentscompany.com The "(3Z)-cycloocten-1-yl" specifies an eight-membered carbon ring with a cis (Z) double bond between carbons 3 and 4, with the acetyl group attached at the C-1 position. nih.govnih.gov

While specific academic research on Ethanone, 1-(3-cycloocten-1-yl)- is not extensively documented, its structural components suggest its relevance in several research areas. The cyclooctene framework, particularly its trans-isomer, has gained significant attention in the field of bioorthogonal chemistry for its use in "click" reactions. These reactions are known for their high efficiency and selectivity in complex biological environments.

The synthesis of cycloalkenyl ketones is a significant area of research. One common method for their preparation is the acylation of cycloalkenes. For instance, the acetylation of cyclooctene and its diene counterparts has been explored as a route to various acetyl-substituted cyclooctene derivatives. Such synthetic methodologies are crucial for accessing a range of cycloalkenyl ketones that can then be used as building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals. researchgate.net The fragrance industry has also shown interest in this and related compounds, with patents detailing their use for imparting specific agrestic, thujone-like, and floral-woody scents in various products. google.com

Structure

3D Structure

Properties

CAS No. |

32669-00-4 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

1-[(3Z)-cyclooct-3-en-1-yl]ethanone |

InChI |

InChI=1S/C10H16O/c1-9(11)10-7-5-3-2-4-6-8-10/h3,5,10H,2,4,6-8H2,1H3/b5-3- |

InChI Key |

OTAKUJWURRXKOW-HYXAFXHYSA-N |

Isomeric SMILES |

CC(=O)C1CCCC/C=C\C1 |

Canonical SMILES |

CC(=O)C1CCCCC=CC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethanone, 1 3 Cycloocten 1 Yl and Analogues

Direct Synthesis Routes via Cyclooctene (B146475) Functionalization

Directly introducing an acetyl group onto the cyclooctene ring is a primary strategy for the synthesis of cyclooctenyl ethanone (B97240) isomers. These methods often involve electrophilic additions to the double bond, with the regioselectivity being a critical factor.

Catalytic Carbonyl Group Introduction to Cyclooctene

The Friedel-Crafts acylation is a fundamental reaction for the introduction of a carbonyl group to an alkene. In the context of cyclooctene, the reaction of an acylating agent, such as an alkanoic acid chloride, with cyclooctene in the presence of a Lewis acid catalyst can lead to the formation of a mixture of double bond isomers of the corresponding ketone. A general approach involves the addition of the alkanoic acid chloride to cyclooctene, which results in a chloro-cyclooctyl alkanone intermediate. Subsequent dehydrochlorination yields a mixture of substituted cyclooct-1-enes, -3-enes, and -4-enes google.comgoogle.com.

The choice of catalyst and reaction conditions can influence the product distribution. For instance, the acetylation of cis-cyclooctene can yield different positional isomers depending on the Lewis acid used. While specific conditions for the exclusive formation of 1-(3-cycloocten-1-yl)ethanone are not extensively detailed in readily available literature, the general principle of acylation followed by elimination provides a direct, albeit often non-selective, route to a mixture of isomers including the target compound.

Multi-Step Approaches via Halogenated Intermediates and Dehydrohalogenation

A more controlled, multi-step approach to the synthesis of cyclooctenyl ethanones involves the initial formation of a stable halogenated intermediate. This strategy allows for the purification of the intermediate before proceeding to the elimination step, which can provide better control over the final product distribution.

As mentioned in the direct synthesis route, the addition of an acyl chloride to cyclooctene generates a chloro-cyclooctyl alkanone google.com. This halogenated ketone can be isolated and then subjected to dehydrohalogenation to introduce the double bond. The position of the resulting double bond is dependent on the structure of the chloro-cyclooctyl alkanone and the conditions of the elimination reaction. For example, starting with a 4-halocyclooctyl ethanone would be a logical precursor to potentially form the 3-ene isomer upon dehydrohalogenation. The choice of base and solvent in the dehydrohalogenation step is crucial for controlling the regioselectivity of the elimination (Saytzeff vs. Hofmann elimination) and, consequently, the isomer distribution.

Controlled Synthesis of Positional and Geometrical Isomers

A significant hurdle in the synthesis of Ethanone, 1-(3-cycloocten-1-yl)- is the control over the position and geometry of the double bond, leading to the formation of various isomers.

Differentiation and Separation of Cycloocten-1-yl, -2-yl, and -3-yl Isomers

The synthesis of acetylcyclooctene often results in a mixture of positional isomers, including the 1-yl, 2-yl, 3-yl, and 4-yl derivatives. The separation of these closely related isomers is a challenging but essential step for obtaining the pure target compound. Chromatographic techniques are the most common methods for the separation of such isomers.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for the separation of positional and geometric isomers researchgate.net. The choice of the stationary phase is critical for achieving separation. For instance, nematic liquid crystal stationary phases in GC have shown particular selectivity for separating isomers with similar volatilities researchgate.net. Reversed-phase HPLC with polar-embedded phases can also be effective for separating E/Z isomers chromforum.org. The separation of positional isomers of mono-poly(ethylene glycol)-modified octreotides by reversed-phase HPLC has been demonstrated, suggesting that similar approaches could be applied to acetylcyclooctene isomers nih.gov.

Table 1: Known Isomers of Acetylcyclooctene and their Reported Synthesis/Mention

| Isomer | Synthetic Approach/Mention | Reference |

| 1-(Cyclooct-1-en-1-yl)ethanone | Mentioned as a potential product in a mixture from acylation of cyclooctene. | google.com |

| 1-(Cyclooct-2-en-1-yl)ethanone | Synthesized from 1-ethynylcyclooctanol via Rupe rearrangement. | google.com |

| 1-(Cyclooct-3-en-1-yl)ethanone | Mentioned as a component of an isomeric mixture from acylation of cyclooctene followed by dehydrochlorination. | google.comgoogle.com |

| 1-(Cyclooct-4-en-1-yl)ethanone | Mentioned as a potential product in a mixture from acylation of cyclooctene. | google.com |

This table is based on available information and may not be exhaustive.

Stereochemical Control in Double Bond Formation (e.g., Z-configuration)

Controlling the stereochemistry of the double bond to selectively form the (Z)-isomer of Ethanone, 1-(3-cycloocten-1-yl)- is a sophisticated synthetic challenge. The existence of the specific CAS number 32669-00-4 for 1-[(3Z)-cyclooct-3-en-1-yl]ethanone confirms that this isomer has been synthesized and characterized letopharm.com. However, detailed synthetic procedures for its stereoselective preparation are not widely documented in general chemical literature.

The synthesis of trans-cyclooctene (B1233481) derivatives has received considerable attention due to their application in bioorthogonal chemistry nih.gov. These syntheses often involve photochemical isomerization of the corresponding cis-isomer. While this highlights the ability to manipulate the stereochemistry of the cyclooctene ring, direct methods for the stereoselective synthesis of the (Z)-isomer of a substituted cyclooctene like the target ketone are less common. Stereoselective synthesis of strained cyclooctynes has been achieved via intramolecular Nicholas reactions, demonstrating that complex stereochemical control within an eight-membered ring is possible mdpi.com. Such advanced strategies might be adaptable for the synthesis of specific isomers of cyclooctene derivatives.

Innovations in Reaction Conditions and Catalysis for Ethanone Synthesis

Advances in catalysis offer new avenues for the selective synthesis of ketones from alkenes. While not specifically detailed for Ethanone, 1-(3-cycloocten-1-yl)-, these innovations provide a framework for potential future synthetic routes.

Modern synthetic methods are increasingly moving towards more efficient and selective catalytic processes. For instance, dual photo/cobalt catalysis has been shown to enable the direct synthesis of ketones from primary alcohols and alkenes researchgate.net. This approach avoids the high temperatures and precious metal catalysts often required in traditional hydroacylation methods.

The development of new Lewis acid catalysts and reaction media is also a key area of innovation. While strong Lewis acids like AlCl₃ are traditionally used in Friedel-Crafts acylations, they often need to be used in stoichiometric amounts wikipedia.orgsigmaaldrich.com. Research into milder Lewis acids or Brønsted acid catalysts, potentially in greener solvents, could lead to more efficient and selective acylation of cyclooctene wikipedia.org. Furthermore, engineered enzymes, such as cytochrome P450, have been developed for the direct regioselective oxidation of internal alkenes to ketones, offering a biocatalytic route that could potentially be tailored for specific isomers researchgate.net. The application of these innovative catalytic systems to the synthesis of Ethanone, 1-(3-cycloocten-1-yl)- could provide more direct and selective routes to this specific isomer.

Applications of Transition Metal Catalysis

Transition metal-catalyzed reactions have become an indispensable tool in modern organic synthesis, offering powerful and selective methods for the construction of carbon-carbon and carbon-heteroatom bonds. rsc.org The use of catalysts based on metals like palladium and rhodium has enabled the development of novel synthetic pathways to ketones that are often more efficient and atom-economical than traditional methods. rsc.orgpkusz.edu.cn

One of the key strategies in this area is the C-H bond functionalization, where a transition metal catalyst activates a typically inert carbon-hydrogen bond, allowing for the introduction of a functional group. rsc.org For a molecule like Ethanone, 1-(3-cycloocten-1-yl)-, a hypothetical retrosynthetic analysis could involve the palladium-catalyzed acylation of a 3-cyclooctene derivative. This approach would entail the direct introduction of the acetyl group onto the cyclooctene ring, potentially offering a more direct route compared to classical methods. Palladium-catalyzed oxidative desymmetrization of meso-dibenzoates has been shown to produce γ-benzoyloxy cycloalkenones with high enantioselectivity, which can then be further elaborated. nih.govnih.gov Such a strategy could be adapted for the asymmetric synthesis of chiral analogues of 1-(3-cycloocten-1-yl)ethanone. nih.govnih.gov

Rhodium catalysis also presents a range of possibilities for the synthesis of unsaturated ketones. nih.govacs.orgacs.org For instance, rhodium(I)-catalyzed sequential C-C coupling and redox isomerization between allylic alcohols and 1,3-dienes has been developed for the synthesis of polysubstituted α,β-unsaturated ketones. nih.govacs.orgacs.org While not a direct synthesis of the target compound, this methodology highlights the potential of rhodium catalysis in constructing complex unsaturated ketone frameworks. Furthermore, rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds is a powerful method for producing chiral cyclic ketones with high yields and enantioselectivities. rsc.org

The table below summarizes selected examples of transition metal-catalyzed synthesis of ketones, illustrating the scope and efficiency of these methods for structures analogous to Ethanone, 1-(3-cycloocten-1-yl)-.

| Catalyst/Reagent | Reactants | Product Type | Yield | Reference |

| Pd(OAc)₂ / Ligand | meso-dibenzoates | γ-benzoyloxy cycloalkenones | Good | nih.govnih.gov |

| [Rh(COD)OH]₂ | Cinnamic alcohol, 1,3-butadiene | Dimethyl-substituted enones | 65% | acs.org |

| Rh/bisphosphine-thiourea (ZhaoPhos) | Exocyclic α,β-unsaturated carbonyl compounds | α-chiral cyclic ketones | up to 99% | rsc.org |

| Silver(I) or Gold(I) | Propargyl esters | Aromatic ketones | Good | pkusz.edu.cnnih.gov |

| Rhodium(II) octanoate | α-diazo ketones with tethered alkynes | Substituted cyclopentenones | - | nih.gov |

Microwave-Assisted Organic Synthesis (General Relevance to Ethanone Derivatives)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. anton-paar.com By utilizing microwave irradiation, chemical reactions can be heated rapidly and uniformly, leading to dramatic reductions in reaction times, often from hours to minutes. anton-paar.comresearchgate.net This is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, a process known as "in-core" heating. anton-paar.com This efficient energy transfer can also lead to higher reaction yields and improved product purities by minimizing the formation of byproducts that can occur during prolonged heating. anton-paar.com

The principles of MAOS are broadly applicable to a wide range of organic transformations, including those relevant to the synthesis of ethanone derivatives. For example, palladium-catalyzed C-3 acylation of thiophenes with aldehydes has been shown to be significantly more efficient under microwave irradiation compared to standard thermal conditions, with reaction times reduced from hours to 15-30 minutes and improved yields of the resulting ketones. rsc.org Aldol (B89426) condensation reactions, a fundamental C-C bond-forming reaction used to synthesize α,β-unsaturated ketones, have also been successfully accelerated using microwave assistance. The synthesis of dibenzylidenecyclohexanone derivatives via a crossed aldol condensation was achieved in just 2 minutes under microwave irradiation, with yields up to 100%. ugm.ac.id

Furthermore, microwave heating can be particularly beneficial for reactions that require high temperatures, as it allows for the use of sealed reaction vessels where solvents can be heated well above their atmospheric boiling points. anton-paar.com This "superheating" effect can dramatically increase the rate of slow reactions. anton-paar.com The table below presents a comparison of reaction times and yields for several ketone-forming reactions conducted under both microwave and conventional heating conditions, illustrating the general advantages of MAOS that could be applied to the synthesis of Ethanone, 1-(3-cycloocten-1-yl)- and its derivatives.

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

| Pictet–Spengler reaction of Ugi-azide adducts | Microwave | 5 hours | 73–83% | kuleuven.be |

| Pictet–Spengler reaction of Ugi-azide adducts | Conventional | 72 hours | 74–86% | kuleuven.be |

| Friedländer synthesis of 8-hydroxyquinolines | Microwave | - | 72% | nih.gov |

| Friedländer synthesis of 8-hydroxyquinolines | Conventional | - | 34% | nih.gov |

| Synthesis of dibenzylidenecyclohexanone derivatives | Microwave | 2 minutes | 93-100% | ugm.ac.id |

| Synthesis of dibenzylidenecyclohexanone derivatives | Stirring (Conventional) | - | Lower yields | ugm.ac.id |

| Palladium-catalyzed C-3 acylation of thiophenes | Microwave | 15-30 minutes | up to 92% | rsc.org |

| Palladium-catalyzed C-3 acylation of thiophenes | Conventional | 1-3 hours | Lower yields | rsc.org |

Exploration of Reactivity and Mechanistic Pathways of Ethanone, 1 3 Cycloocten 1 Yl

Reactions Involving the Carbonyl Functionality

The carbonyl group in "Ethanone, 1-(3-cycloocten-1-yl)-" is a key site for chemical transformations, primarily due to the polarity of the carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. wikipedia.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final alcohol product. The general mechanism is as follows:

Step 1: Nucleophilic Attack: A nucleophile (Nu⁻) adds to the carbonyl carbon, breaking the π-bond and forming a new single bond. The electrons from the π-bond move to the oxygen atom, creating an alkoxide intermediate.

Step 2: Protonation: The alkoxide intermediate is protonated by a protic solvent or an added acid to give the alcohol.

The reactivity of the ketone towards nucleophilic addition is influenced by both steric and electronic factors. In the case of "Ethanone, 1-(3-cycloocten-1-yl)-", the bulky cyclooctene (B146475) ring may sterically hinder the approach of the nucleophile to some extent.

A variety of nucleophiles can participate in these reactions, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and hydride ions.

Table 1: Predicted Nucleophilic Addition Reactions of Ethanone (B97240), 1-(3-cycloocten-1-yl)-

| Nucleophile (Reagent) | Predicted Product | Reaction Type |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Carbon-Carbon Bond Formation |

| Organolithium (R-Li) | Tertiary Alcohol | Carbon-Carbon Bond Formation |

| Sodium Cyanide (NaCN) | Cyanohydrin | Cyanohydrin Formation |

| Hydride Ion (from NaBH₄ or LiAlH₄) | Secondary Alcohol | Reduction |

Ketone Reduction to Corresponding Alcohols

The reduction of the ketone functionality in "Ethanone, 1-(3-cycloocten-1-yl)-" would yield the corresponding secondary alcohol, 1-(3-cycloocten-1-yl)ethanol. This transformation is typically achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, often used in protic solvents like methanol (B129727) or ethanol. It is generally effective for reducing aldehydes and ketones.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ can reduce a wider range of carbonyl compounds. Reactions with LiAlH₄ are typically carried out in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to its high reactivity with protic solvents.

The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. Due to the prochiral nature of the ketone, the reduction will lead to the formation of a racemic mixture of the (R) and (S) enantiomers of the alcohol, unless a chiral reducing agent is employed to induce stereoselectivity.

Table 2: Predicted Conditions for the Reduction of Ethanone, 1-(3-cycloocten-1-yl)-

| Reducing Agent | Solvent | Work-up | Predicted Product |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | Aqueous | 1-(3-cycloocten-1-yl)ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | Aqueous Acid | 1-(3-cycloocten-1-yl)ethanol |

Transformations of the Cyclooctene Ring

The carbon-carbon double bond within the cyclooctene ring provides another site for reactivity, allowing for a variety of addition and transformation reactions.

Cycloaddition Reactions for Complex Ring System Construction

The alkene functionality of the cyclooctene ring can participate in cycloaddition reactions. A prominent example is the [4+2] cycloaddition, or Diels-Alder reaction. In this reaction, the cyclooctene could act as the dienophile, reacting with a conjugated diene to form a new six-membered ring. The feasibility and rate of such a reaction would depend on the electronic properties of both the diene and the dienophile.

Another possibility is a 1,3-dipolar cycloaddition, where the alkene reacts with a 1,3-dipole (e.g., an azide, nitrile oxide, or ozone) to form a five-membered heterocyclic ring.

Olefin Epoxidation with Catalytic Systems

The double bond of the cyclooctene ring can be converted to an epoxide, a three-membered ring containing an oxygen atom. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic systems. Catalytic epoxidation often employs a metal catalyst and an oxidant like hydrogen peroxide or tert-butyl hydroperoxide.

The epoxidation of "Ethanone, 1-(3-cycloocten-1-yl)-" would yield 1-(3,4-epoxycyclooctyl)ethanone. The stereochemistry of the resulting epoxide would depend on the reagent and reaction conditions. For instance, the delivery of the oxygen atom could occur from the same face as the acetyl group (syn) or the opposite face (anti), leading to diastereomeric products.

Investigations into Reaction Regioselectivity and Stereospecificity

The presence of two distinct functional groups and a chiral center in "Ethanone, 1-(3-cycloocten-1-yl)-" raises important questions about regioselectivity and stereospecificity in its reactions.

Regioselectivity: In reactions that can occur at either the carbonyl group or the double bond, the choice of reagents and conditions will determine which site reacts preferentially. For example, a mild reducing agent like NaBH₄ would likely selectively reduce the ketone without affecting the alkene. Conversely, catalytic hydrogenation with a suitable catalyst (e.g., Pd/C) might reduce the double bond, and potentially the ketone as well, depending on the reaction conditions. The concept of regioselectivity dictates the preference for bond formation or breaking at one position over another.

Stereospecificity: Reactions at the chiral center or the double bond can lead to the formation of stereoisomers.

Reduction of the Ketone: As mentioned earlier, the reduction of the prochiral ketone will produce a racemic mixture of alcohols unless a chiral reducing agent is used to favor the formation of one enantiomer.

Reactions at the Double Bond: Addition reactions to the cyclooctene ring, such as epoxidation or hydrogenation, can result in the formation of diastereomers. The existing stereocenter can direct the approach of the reagent, leading to a preference for addition to one face of the double bond over the other. This phenomenon is known as diastereoselective induction.

Further empirical research is necessary to fully elucidate the specific regiochemical and stereochemical outcomes of reactions involving "Ethanone, 1-(3-cycloocten-1-yl)-".

Asymmetric Transformations and Chiral Auxiliary Strategies

Achieving stereocontrol in reactions of Ethanone, 1-(3-cycloocten-1-yl)- is a significant challenge due to the conformational flexibility of the eight-membered ring. Chiral auxiliaries offer a powerful strategy to induce facial selectivity in reactions at both the α-carbon of the ketone and the double bond. wikipedia.org

One of the most well-established methods involves the use of chiral oxazolidinones, often referred to as Evans auxiliaries. youtube.comresearchgate.net These auxiliaries can be attached to the acetyl group via an acylation reaction to form a chiral imide. The bulky substituent on the oxazolidinone ring effectively blocks one face of the resulting enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity. researchgate.netsioc-journal.cn For instance, alkylation of the chiral imide derived from Ethanone, 1-(3-cycloocten-1-yl)- would be expected to proceed with a high degree of stereocontrol at the α-position. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched α-substituted ketone.

Similarly, chiral auxiliaries can be employed to control the stereochemistry of reactions at the double bond. For example, a Diels-Alder reaction using the cyclooctene as a dienophile could be rendered asymmetric by attaching a chiral auxiliary to the acetyl group. The auxiliary would bias the approach of the diene to one face of the double bond.

Another strategy involves the use of chiral auxiliaries derived from amino alcohols. These can be used to form chiral imines or enamines, which can then undergo diastereoselective reactions. For example, the SAMP/RAMP hydrazone chemistry developed by Enders can be applied to achieve asymmetric alkylation of the ketone. nih.gov

The choice of chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. The steric and electronic properties of both the substrate and the auxiliary, as well as the nature of the solvent and any Lewis acid catalysts, all play a role in determining the stereochemical outcome. researchgate.net

Table 2: Representative Chiral Auxiliary Strategies for Asymmetric Synthesis with Ketones

| Chiral Auxiliary | Type of Transformation | Typical Diastereomeric Excess (d.e.) | Reference |

| Evans Oxazolidinone | Asymmetric Alkylation | >95% | researchgate.net |

| Evans Oxazolidinone | Asymmetric Aldol (B89426) Reaction | >98% | youtube.comresearchgate.net |

| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Asymmetric α-Alkylation of Ketones | >90% | nih.gov |

| Sulfur-based Thiazolidinethiones | Asymmetric Michael Addition | up to 98% | scielo.org.mx |

Stereochemical Studies and Chirality in Ethanone, 1 3 Cycloocten 1 Yl Systems

Analysis of Stereogenic Centers and Molecular Symmetry

"Ethanone, 1-(3-cycloocten-1-yl)-" possesses two main sources of stereoisomerism: a stereogenic carbon center and the geometry of the double bond within the cyclooctene (B146475) ring.

The primary stereogenic center is the carbon atom at position 1 of the cyclooctene ring, to which the acetyl group is attached. This carbon is bonded to four different groups: the acetyl group, a hydrogen atom, and two different carbon atoms within the ring, rendering it a chiral center. The configuration at this center can be designated as either (R) or (S), based on the Cahn-Ingold-Prelog priority rules.

Furthermore, the double bond between carbons 3 and 4 of the cyclooctene ring can exhibit E/Z isomerism, also known as geometric isomerism. The IUPAC name, 1-[(3Z)-cyclooct-3-en-1-yl]ethanone, indicates that the substituents on the double bond are on the same side, corresponding to a (Z)-configuration. rrscientific.com The alternative (E)-isomer would have these substituents on opposite sides. The combination of the chiral center and the geometric isomerism of the double bond leads to the potential for multiple stereoisomers.

Diastereomeric and Enantiomeric Relationships

Given the two stereogenic elements—the chiral carbon at C1 and the C3-C4 double bond—"Ethanone, 1-(3-cycloocten-1-yl)-" can exist as a set of four possible stereoisomers. These stereoisomers have distinct relationships with one another, categorized as either enantiomers or diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For "Ethanone, 1-(3-cycloocten-1-yl)-", the enantiomer of the (1R, 3Z)-isomer would be the (1S, 3Z)-isomer. Similarly, the (1R, 3E)-isomer and the (1S, 3E)-isomer would constitute another enantiomeric pair. Enantiomers possess identical physical and chemical properties in an achiral environment, differing only in their interaction with plane-polarized light and other chiral substances. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com In this system, the relationship between an isomer with a (Z)-configured double bond and one with an (E)-configured double bond will be diastereomeric. For instance, the (1R, 3Z)-isomer is a diastereomer of both the (1R, 3E)-isomer and the (1S, 3E)-isomer. Diastereomers typically have different physical properties, such as melting points, boiling points, and solubilities, which can be exploited for their separation.

Table 1: Possible Stereoisomers of Ethanone (B97240), 1-(3-cycloocten-1-yl)- and their Relationships

| Stereoisomer Configuration | Relationship to (1R, 3Z)-isomer |

| (1S, 3Z) | Enantiomer |

| (1R, 3E) | Diastereomer |

| (1S, 3E) | Diastereomer |

Methods for Stereoisomer Resolution and Enantiopurification

The separation of stereoisomers, particularly enantiomers, is a critical process in many areas of chemistry. While specific documented methods for the resolution of "Ethanone, 1-(3-cycloocten-1-yl)-" are not readily found in publicly available scientific literature, established general techniques for chiral separation and synthesis can be applied.

Chiral chromatography is a powerful and widely used method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic mixture, leading to different retention times and, thus, separation.

For a ketone like "Ethanone, 1-(3-cycloocten-1-yl)-", polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, driven by a combination of interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. High-performance liquid chromatography (HPLC) with a suitable chiral column would be the standard approach. The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is crucial for achieving optimal separation. mdpi.com

Table 2: General Parameters for Chiral HPLC Separation

| Parameter | Description |

| Stationary Phase | Chiral column (e.g., polysaccharide-based) |

| Mobile Phase | Typically a non-polar solvent with a polar modifier (e.g., n-hexane/isopropanol) |

| Detection | UV detector, as the acetyl group provides a chromophore |

| Principle | Differential interaction of enantiomers with the chiral stationary phase |

Another strategy to obtain enantiomerically pure forms of "Ethanone, 1-(3-cycloocten-1-yl)-" is through diastereoselective synthesis. This involves reacting a prochiral precursor with a chiral reagent or catalyst to selectively form one diastereomer over the others. nih.govuchile.cl

A potential synthetic route could involve the conjugate addition of an acetyl group equivalent to a chiral derivative of cyclooctenone. Alternatively, a diastereoselective alkylation of a chiral enolate derived from a cyclooctanone (B32682) precursor could be envisioned. The success of such an approach would heavily depend on the ability of the chiral auxiliary or catalyst to effectively control the stereochemical outcome of the reaction. Following the diastereoselective step, the newly formed diastereomers could be separated using standard chromatographic or crystallization techniques, and the chiral auxiliary subsequently removed to yield the desired enantiomerically enriched product.

While specific examples for "Ethanone, 1-(3-cycloocten-1-yl)-" are not documented, the principles of diastereoselective synthesis are well-established and provide a viable pathway for accessing its individual stereoisomers. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

Expected ¹H NMR Features:

Alkenic Protons: Protons on the double bond of the cyclooctene (B146475) ring (C=C-H) would appear in the downfield region, typically between 5.0 and 6.0 ppm.

Methine Proton: The proton on the carbon adjacent to both the acetyl group and the ring (C-H) would likely be found in the 2.5-3.5 ppm range, shifted downfield by the adjacent carbonyl.

Acetyl Protons: The methyl protons of the acetyl group (CH₃-C=O) would present as a singlet, expected around 2.1 ppm.

Aliphatic Protons: The multiple methylene (B1212753) protons (-CH₂-) on the cyclooctene ring would produce a complex series of overlapping multiplets in the upfield region, generally between 1.0 and 2.5 ppm.

Expected ¹³C NMR Features:

Carbonyl Carbon: The most downfield signal would be the carbonyl carbon (C=O) of the ketone, typically appearing above 200 ppm.

Alkenic Carbons: The two carbons of the double bond (C=C) would be found in the 120-140 ppm region.

Methine Carbon: The carbon atom attached to the acetyl group would be expected in the 40-50 ppm range.

Acetyl Carbon: The methyl carbon of the acetyl group would be one of the most upfield signals, likely between 20-30 ppm.

Aliphatic Carbons: The remaining sp³ hybridized carbons of the cyclooctene ring would appear in the 20-40 ppm range.

While specific 2D NMR experimental data for Ethanone (B97240), 1-(3-cycloocten-1-yl)- is not publicly documented, these techniques would be essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy): Would be used to establish proton-proton (H-H) coupling networks within the cyclooctene ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the placement of the acetyl group on the cyclooctene ring.

Vibrational Spectroscopy for Functional Group Identification

Detailed experimental FT-IR spectra for Ethanone, 1-(3-cycloocten-1-yl)- are not available in the reviewed literature. However, based on its known functional groups, a characteristic infrared spectrum can be predicted.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Ketone) | ~1715 | Stretch |

| C=C (Alkene) | ~1650 | Stretch |

| =C-H (Alkenic) | ~3020 | Stretch |

| C(sp³)-H (Aliphatic) | 2850-3000 | Stretch |

The most prominent absorption band would be the strong C=O stretch characteristic of a saturated ketone, expected around 1715 cm⁻¹. Other key absorptions would include the C=C stretch of the cyclooctene ring and various C-H stretching and bending vibrations for both the alkenic and aliphatic parts of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of a compound. Ethanone, 1-(3-cycloocten-1-yl)- has a molecular weight of 152.23 g/mol . nih.gov

Publicly available Gas Chromatography-Mass Spectrometry (GC-MS) data confirms the analysis of this compound. nih.gov While the full fragmentation spectrum is not detailed, predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts. uni.lu

Interactive Table: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 153.12740 | 143.2 |

| [M+Na]⁺ | 175.10934 | 147.3 |

| [M-H]⁻ | 151.11284 | 144.9 |

| [M+NH₄]⁺ | 170.15394 | 152.7 |

| [M+K]⁺ | 191.08328 | 147.9 |

| [M+H-H₂O]⁺ | 135.11738 | 140.0 |

| [M]⁺ | 152.11957 | 141.7 |

Common fragmentation pathways for ketones like this would include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group), leading to characteristic acylium ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Experimental UV-Vis spectroscopic data for Ethanone, 1-(3-cycloocten-1-yl)- is not found in publicly accessible databases. The expected electronic transitions for this molecule are:

n → π* transition: A weak absorption band resulting from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This is typically found in the near-UV region (around 270-300 nm) for non-conjugated ketones.

π → π* transition: A stronger absorption associated with the C=C double bond in the cyclooctene ring, expected to occur at a shorter wavelength in the far-UV region (typically below 200 nm) as it is an isolated chromophore.

The lack of conjugation between the carbonyl group and the double bond means the two chromophores would absorb largely independently.

X-ray Diffraction Studies of Related Cyclooctenyl Ketones and Derivatives

While a specific single-crystal X-ray diffraction study for "Ethanone, 1-(3-cycloocten-1-yl)-" is not prominently available in the literature, extensive crystallographic analyses have been conducted on related cyclooctenyl and cyclooctanone (B32682) derivatives. kcl.ac.uk These studies are crucial for understanding the conformational preferences and solid-state packing of the flexible eight-membered ring, which are influenced by the substitution pattern.

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edu The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to determine the arrangement of atoms within the crystal. uol.de

Research on functionalized trans-cyclooctene (B1233481) derivatives has successfully employed X-ray crystallography to determine their three-dimensional structures. For instance, the analysis of a diastereomer of a functionalized trans-cyclooctene and a derivative prepared from its minor diastereomer confirmed the "crown" conformation in both structures. acs.org The observation of this conformation, even with sterically demanding substituents, underscores the inherent stability of this arrangement for the trans-cyclooctene ring. acs.org

In another relevant study, the crystal structure of diterpene cyclooctatin (B1233482) synthase, an enzyme that produces a cyclooctatin product, was determined. The native crystals diffracted to a resolution of 1.75 Å and belonged to the orthorhombic space group P212121, with two molecules in the asymmetric unit. nih.gov Such studies, although on much larger biomolecules, provide valuable insight into the conformation of cyclooctane-based structures.

The crystallographic data for these related compounds offer a strong basis for predicting the likely solid-state conformation of "Ethanone, 1-(3-cycloocten-1-yl)-".

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Finding |

|---|---|---|---|---|

| Functionalized trans-cyclooctene derivative | Not specified | Not specified | Not specified | Confirmed "crown" conformation. acs.org |

| Diterpene Cyclooctatin Synthase (native) | Orthorhombic | P212121 | a = 59.10 Å, b = 101.73 Å, c = 108.93 Å | Provided structural data for a cyclooctane-containing biomolecule. nih.gov |

| Diterpene Cyclooctatin Synthase (SeMet-derivative) | Monoclinic | P21 | a = 58.64 Å, b = 109.47 Å, c = 58.73 Å, β = 119.35° | Confirmed the presence of two molecules per asymmetric unit. nih.gov |

Development of Integrated Spectroscopic Analysis Procedures

The structural confirmation of "Ethanone, 1-(3-cycloocten-1-yl)-" is typically achieved not by a single technique, but through an integrated analytical approach combining several spectroscopic methods. This procedure ensures an unambiguous identification by corroborating data from different physical principles. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of "Ethanone, 1-(3-cycloocten-1-yl)-", GC is used to separate the compound from any impurities or other components in a mixture. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight (152.23 g/mol ), and the fragmentation pattern provides structural clues, such as the loss of an acetyl group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other. For "Ethanone, 1-(3-cycloocten-1-yl)-", one would expect to see signals corresponding to the acetyl methyl protons, the vinylic protons of the double bond, and the aliphatic protons of the cyclooctene ring.

¹³C NMR: Shows the number of unique carbon atoms. Key signals would include the carbonyl carbon of the ketone, the sp² carbons of the double bond, and the various sp³ carbons of the eight-membered ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For "Ethanone, 1-(3-cycloocten-1-yl)-", the most characteristic absorption bands would be a strong peak for the C=O (ketone) stretch, typically around 1710 cm⁻¹, and a peak for the C=C (alkene) stretch of the cyclooctene ring. The NIST WebBook provides IR spectral data for the related compound "Ethanone, 1-(1-cyclohexen-1-yl)-", which shows these characteristic peaks and serves as a useful reference. nist.gov

An integrated analysis procedure would involve initially separating the pure compound by GC. Subsequently, IR spectroscopy would confirm the presence of the key ketone and alkene functional groups. Mass spectrometry would establish the molecular weight and provide fragmentation data consistent with the proposed structure. Finally, detailed ¹H and ¹³C NMR analyses would be used to piece together the precise connectivity of all atoms, confirming the position of the acetyl group and the double bond within the cyclooctene ring, leading to a definitive structural elucidation.

| Spectroscopic Technique | Expected/Reported Data for Ethanone, 1-(3-cycloocten-1-yl)- |

|---|---|

| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z = 152. nih.gov |

| ¹³C NMR | Signal for carbonyl carbon (>200 ppm), signals for two sp² carbons (alkene), multiple signals for sp³ carbons (ring and methyl group). |

| ¹H NMR | Singlet for acetyl protons (~2.1 ppm), multiplet for vinylic protons (~5.5 ppm), complex multiplets for ring protons. |

| Infrared (IR) Spectroscopy | Strong C=O stretch (~1710 cm⁻¹), C=C stretch (~1650 cm⁻¹), C-H stretches (sp², sp³). |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations would be instrumental in determining the optimized geometry, electronic properties, and vibrational frequencies of "Ethanone, 1-(3-cycloocten-1-yl)-". By solving the Kohn-Sham equations, this method can accurately model the electron density to predict a wide range of molecular properties.

For a molecule like "Ethanone, 1-(3-cycloocten-1-yl)-", a typical DFT study would involve selecting an appropriate functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31G(d,p) or a larger one for more accuracy) to find the lowest energy conformation of the molecule. From this, properties such as bond lengths, bond angles, dihedral angles, and the distribution of electronic charge can be precisely calculated.

The eight-membered cyclooctene (B146475) ring is known for its conformational complexity, with several low-energy conformers being accessible at room temperature. A thorough conformational analysis using DFT would be essential to identify the most stable arrangements of the acetyl-substituted cyclooctene ring. The investigation would involve systematically exploring the potential energy surface to locate all possible stereoisomers and conformers, such as the various chair, boat, and twist forms that cyclooctane (B165968) rings can adopt, further complicated by the presence of the double bond and the acetyl group. The relative energies of these conformers would be calculated to determine their population distribution according to the Boltzmann distribution.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of Ethanone (B97240), 1-(3-cycloocten-1-yl)- (Note: This data is illustrative and represents the type of output from a DFT conformational analysis.)

| Conformer | Relative Energy (kcal/mol) |

| Twist-Chair-1 (axial acetyl) | 0.00 |

| Twist-Chair-2 (equatorial acetyl) | 0.85 |

| Boat-Chair-1 | 2.10 |

| Boat-Boat | 5.50 |

DFT calculations are a reliable method for predicting various spectroscopic parameters, which can be invaluable for interpreting experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. This is typically achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the nuclear coordinates, DFT can predict the vibrational frequencies and their corresponding intensities. These computed frequencies can be correlated with experimental IR spectra to aid in the assignment of vibrational modes, such as the characteristic C=O stretch of the ketone group and the C=C stretch of the cyclooctene ring.

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies (Note: This data is hypothetical and for illustrative purposes only.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | 1715 |

| C=C Stretch | 1650 |

| C-H Stretch (alkene) | 3020 |

| C-H Stretch (alkane) | 2850-2960 |

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of the molecule at its energy minimum, molecular modeling and dynamics (MD) simulations can offer insights into its dynamic behavior over time. An MD simulation would treat the atoms as classical particles moving according to a force field, allowing for the exploration of conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent). This approach would be particularly useful for understanding how the flexible cyclooctene ring behaves at different temperatures and how the orientation of the acetyl group might change over time.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict how "Ethanone, 1-(3-cycloocten-1-yl)-" would interact with other reagents.

HOMO: The energy and location of the HOMO indicate the molecule's ability to act as an electron donor (nucleophile). In this molecule, the HOMO is likely to be localized on the C=C double bond or the oxygen atom of the carbonyl group.

LUMO: The energy and location of the LUMO indicate the molecule's ability to act as an electron acceptor (electrophile). The LUMO is expected to be centered on the carbonyl carbon, making it susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 3: Illustrative Frontier Molecular Orbital Energies (Note: This data is illustrative and represents typical outputs from a DFT calculation.)

| Orbital | Energy (eV) | Likely Localization |

| HOMO | -6.5 | C=C double bond, Carbonyl Oxygen |

| LUMO | -1.2 | Carbonyl Carbon (C=O) |

| HOMO-LUMO Gap | 5.3 | - |

Computational Studies of Reaction Mechanisms and Transition States

Computational methods, particularly DFT, are extensively used to elucidate reaction mechanisms. For "Ethanone, 1-(3-cycloocten-1-yl)-", this could involve studying reactions such as its reduction, oxidation, or enolate formation. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states—the highest energy points along the reaction coordinate. Calculating the energy barrier (activation energy) associated with the transition state provides a quantitative prediction of the reaction rate. This theoretical approach can distinguish between different possible mechanistic pathways and provide a detailed, atomistic understanding of how chemical transformations occur.

Synthetic Utility and Applications in Complex Organic Synthesis

Role as a Precursor in the Synthesis of Macrocyclic Compounds

The cyclooctene (B146475) framework is a recurring structural motif in a number of complex natural products known for their biological activity. researchgate.netcaltech.edu The synthesis of these large-ring systems, or macrocycles, often relies on strategic ring-closing or ring-expansion reactions from smaller, more accessible precursors. While high-dilution conditions were historically necessary to favor intramolecular cyclization over intermolecular polymerization, modern methods like ring-closing metathesis (RCM) and acyloin condensations have provided more efficient pathways. illinois.edu

Although direct, published examples of Ethanone (B97240), 1-(3-cycloocten-1-yl)- participating in a specific named macrocyclization are not prevalent, its structure is well-suited for such applications. The eight-membered ring can act as a scaffold, with the ketone and alkene groups serving as handles for introducing the necessary chains for a subsequent ring closure. For instance, the ketone could be subjected to a Wittig-type reaction to introduce a long alkenyl chain, which could then undergo an RCM reaction with the existing double bond in the cyclooctene ring to form a larger, bicyclic macrostructure. Alternatively, strategies starting with larger, inexpensive materials like cyclododecanone (B146445) often involve ring expansion or cleavage to form complex macrocycles, highlighting the importance of cyclic ketones in this field of synthesis. illinois.edu The development of novel solid-phase macrocyclization methods continues to expand the toolkit for creating libraries of diverse macrocycles from linear precursors. nih.gov

Intermediate in the Construction of Natural Product Analogues (General Relevance)

Many natural products containing a cyclooctane (B165968) or cyclooctene ring exhibit significant biological properties. researchgate.netcaltech.edu The synthesis of analogues of these natural products is a cornerstone of medicinal chemistry, allowing researchers to probe structure-activity relationships (SAR), improve potency, and optimize pharmacokinetic properties. The synthesis of such analogues often involves a convergent approach, where key structural fragments are prepared separately and then combined.

Ethanone, 1-(3-cycloocten-1-yl)- serves as a valuable intermediate in this context. It provides the core cyclooctene skeleton functionalized with a ketone. This ketone group is a versatile anchor point for a wide array of chemical modifications. It can be reduced to an alcohol, converted to an amine via reductive amination, or used in carbon-carbon bond-forming reactions (e.g., Grignard, Wittig, or aldol (B89426) reactions) to append different side chains. The double bond within the ring can also be functionalized through reactions like epoxidation, dihydroxylation, or hydrogenation. This dual reactivity allows for the systematic construction of a library of natural product analogues, where variations can be installed at either the ketone position or the alkene position of the cyclooctene ring. This approach is fundamental in the development of new therapeutic agents, such as the synthesis of cyclopeptide analogues to create novel herbicides. nih.govmdpi.com

Utilization in the Chemical Synthesis of Specialty Chemicals and Derivatives

Beyond its role in complex macrocycles and natural product synthesis, Ethanone, 1-(3-cycloocten-1-yl)- is a key precursor in the synthesis of specialty chemicals, most notably those developed for the fragrance industry.

Ethanone, 1-(3-cycloocten-1-yl)- is itself recognized as a fragrance ingredient by the International Fragrance Association (IFRA). nih.gov However, its primary value in perfumery often lies in its role as a chemical precursor to a range of derivatives with unique and desirable olfactory profiles. The synthesis of new fragrance molecules is a core task for the fine chemical industry, driven by a constant demand for novel scents. nih.gov

Patents describe the use of 1-cyclooct-3-enylethanone as a starting material for producing other odorous compounds. google.comgoogle.com For example, the reduction of the ketone to the corresponding alcohol yields a derivative with a distinct scent profile. These transformations highlight how a single precursor can give rise to a family of fragrance molecules, each with its own characteristic notes. The process often involves simple, high-yielding reactions, making it economically viable for industrial-scale production. The specific odor of these derivatives is highly dependent on their exact chemical structure, including the nature of the substituent at the carbonyl carbon and the position of the double bond in the ring. google.com

| Derivative | Reported Odor Description | Source |

|---|---|---|

| 1-Cyclooct-3-enylethanone | Agrestic, camphoraceous, armoise, thujone-like, earthy, woody | google.com |

| Product of reaction with propionic anhydride | Fruity, banana, tagete | google.com |

| Further derivatives mentioned in patents | Fruity, green, floral, woody, rosy | google.comgoogle.com |

Development as an Analytical Standard and Reference Material (General Ethanone Derivatives)

The quality and purity of chemical compounds are critical, especially for those used in consumer products like fragrances or as intermediates in pharmaceutical synthesis. To ensure consistency, identity, and purity, chemists rely on Certified Reference Materials (CRMs). A CRM is a substance or material sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process. sigmaaldrich.com

Many ethanone and ketone derivatives are available as CRMs or pharmaceutical secondary standards from major chemical suppliers. sigmaaldrich.comreagecon.comlgcstandards.com These standards are produced and certified under stringent international guidelines, such as ISO 17034 (for reference material producers) and ISO/IEC 17025 (for testing and calibration laboratories). sigmaaldrich.comsigmaaldrich.comcpachem.com They are essential for a variety of analytical applications, including:

Method validation: Ensuring an analytical method (like gas chromatography or HPLC) is accurate and reliable.

Instrument calibration: Calibrating analytical instruments to provide accurate quantitative results.

Quality control: Verifying the identity and purity of batches of raw materials or finished products.

Given that Ethanone, 1-(3-cycloocten-1-yl)- is a commercial fragrance ingredient, the development and availability of a certified analytical standard for it are crucial for manufacturers. nih.gov This allows for rigorous quality control, ensuring that the material meets regulatory requirements and has a consistent odor profile, free from potentially sensitizing or hazardous impurities. The use of such standards is a key part of the safety assessment programs within the fragrance industry. rifm.org

Future Directions and Emerging Research Frontiers

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The development of catalytic enantioselective methods is crucial for accessing specific stereoisomers of chiral molecules like Ethanone (B97240), 1-(3-cycloocten-1-yl)-, which is of significant interest in fields such as fragrance and medicinal chemistry. While organocatalysis has shown promise in the synthesis of some cyclic ketones, future research will likely focus on the exploration of novel catalytic systems to enhance efficiency and selectivity.

One promising avenue is the use of dual-catalysis systems, combining a metal catalyst with an organocatalyst to enable new reaction pathways. For instance, a synergistic approach could involve a palladium catalyst for an asymmetric allylic alkylation to form the cyclooctene (B146475) ring, followed by an organocatalytic enantioselective acylation. Furthermore, the development of novel chiral ligands for transition metal catalysts continues to be a vibrant area of research. The design of ligands with unique steric and electronic properties can lead to unprecedented levels of enantioselectivity in the synthesis of eight-membered rings.

Another area of intense investigation is the application of biocatalysis. Enzymes, such as lipases and ketoreductases, offer the potential for highly selective transformations under mild reaction conditions. nih.gov Future work could involve the directed evolution of enzymes to specifically target the synthesis of the desired enantiomer of Ethanone, 1-(3-cycloocten-1-yl)-. The table below illustrates hypothetical data for the enantioselective synthesis using different catalytic systems.

| Catalyst System | Ligand/Enzyme | Solvent | Temperature (°C) | Enantiomeric Excess (%) | Yield (%) |

| Palladium(II) Acetate | (R)-BINAP | Toluene | 60 | 92 | 78 |

| Proline Derivative | Chiral Diamine | Dichloromethane | 25 | 85 | 82 |

| Candida antarctica Lipase B | - | Hexane | 40 | >99 | 65 |

This table presents hypothetical data for illustrative purposes.

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

A deeper understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. Time-resolved spectroscopy techniques are powerful tools for studying the dynamics of chemical reactions by probing transient species. numberanalytics.comwikipedia.org These methods allow researchers to observe short-lived intermediates and transition states, providing invaluable insights into reaction pathways. researchgate.net

For the synthesis of Ethanone, 1-(3-cycloocten-1-yl)-, time-resolved infrared (TRIR) spectroscopy could be employed to monitor the formation and consumption of key intermediates during the cyclization and acylation steps. numberanalytics.com By understanding the kinetics and thermodynamics of these processes, reaction conditions can be fine-tuned to favor the desired product and minimize the formation of byproducts. numberanalytics.com For instance, in a photochemically-induced synthesis, transient absorption spectroscopy could be used to characterize the excited states of reactants and intermediates, shedding light on the primary photochemical events. rp-photonics.com

The following table outlines potential applications of time-resolved spectroscopy in studying the synthesis of Ethanone, 1-(3-cycloocten-1-yl)-.

| Spectroscopic Technique | Information Gained | Potential Impact on Synthesis |

| Time-Resolved Infrared (TRIR) Spectroscopy | Identification and lifetime of carbonyl intermediates. | Optimization of reaction time and temperature to maximize yield. |

| Transient Absorption Spectroscopy | Characterization of excited states in photochemical routes. | Design of more efficient photochemical reactors and selection of optimal wavelengths. |

| Femtosecond Stimulated Raman Spectroscopy (FSRS) | Vibrational structure of short-lived intermediates. | Deeper mechanistic understanding leading to the design of more selective catalysts. |

This table presents hypothetical applications for illustrative purposes.

Integration of Machine Learning in Reaction Pathway Prediction and Optimization

The application of machine learning (ML) in chemistry is rapidly expanding, offering powerful tools for reaction prediction, optimization, and discovery. ijnc.irnih.govnih.gov By training algorithms on large datasets of chemical reactions, ML models can identify complex patterns and make accurate predictions about reaction outcomes. youtube.com

In the context of Ethanone, 1-(3-cycloocten-1-yl)- synthesis, ML could be used to predict the optimal reaction conditions—such as catalyst, solvent, temperature, and reactant concentrations—to maximize the yield and enantioselectivity. ijnc.ir This approach can significantly reduce the number of experiments required, saving time and resources. ijnc.ir Furthermore, ML algorithms can be employed to predict novel reaction pathways for the synthesis of this compound, potentially uncovering more efficient and sustainable routes that have not yet been explored by chemists. nih.gov

The process of using ML for reaction optimization is outlined below:

| Step | Description |

| 1. Data Collection | A comprehensive dataset of reactions for the synthesis of related cyclooctene derivatives is compiled from the literature and experimental results. |

| 2. Feature Engineering | Molecular descriptors and reaction parameters are converted into a machine-readable format. |

| 3. Model Training | A machine learning model (e.g., a neural network or random forest) is trained on the dataset to learn the relationship between the input features and the reaction outcome. |

| 4. Prediction and Optimization | The trained model is used to predict the outcome of new, untested reactions and to identify the optimal conditions for the synthesis of Ethanone, 1-(3-cycloocten-1-yl)-. |

| 5. Experimental Validation | The predictions of the ML model are tested in the laboratory to validate their accuracy. |

Development of Sustainable Synthetic Routes for Ethanone, 1-(3-cycloocten-1-yl)-

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For a compound like Ethanone, 1-(3-cycloocten-1-yl)-, which may find applications in consumer products, the development of sustainable synthetic routes is of paramount importance.

Future research will likely focus on several key areas to improve the sustainability of its synthesis. This includes the use of renewable starting materials, the development of catalytic reactions that minimize waste, and the use of environmentally benign solvents. For example, exploring routes that utilize biomass-derived feedstocks as precursors to the cyclooctene ring would be a significant step towards a more sustainable process.

Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce the environmental impact by minimizing purification steps and solvent usage. The table below compares a hypothetical traditional synthesis with a potential sustainable route.

| Feature | Traditional Route | Sustainable Route |

| Starting Materials | Petroleum-based | Biomass-derived |

| Catalysis | Stoichiometric reagents | Catalytic (e.g., organocatalysis or biocatalysis) |

| Solvents | Chlorinated solvents | Water or bio-based solvents |

| Number of Steps | Multiple, with isolation of intermediates | One-pot or tandem reaction |

| Waste Generation | High | Low |

This table presents a hypothetical comparison for illustrative purposes.

Q & A

Q. What are the optimal synthetic routes for preparing Ethanone, 1-(3-cycloocten-1-yl)-, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or ketone-functionalization of a cyclooctene precursor. Key parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic acylation .

- Solvent effects : Polar aprotic solvents (e.g., DCM) to stabilize intermediates .

- Temperature control : Low temperatures (-10°C to 0°C) to minimize side reactions like ring-opening .

Optimization requires iterative DOE (Design of Experiments) to balance yield and purity. Monitor progress via TLC or GC-MS, prioritizing reproducibility .

Q. What spectroscopic techniques are most effective for characterizing Ethanone, 1-(3-cycloocten-1-yl)-, and how are spectral data interpreted?

Methodological Answer:

Q. How can crystallographic methods resolve the three-dimensional structure of Ethanone, 1-(3-cycloocten-1-yl)-, and what challenges arise during refinement?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation.

- Refinement : Employ SHELXL for small-molecule refinement, focusing on:

Advanced Research Questions

Q. What strategies resolve discrepancies between experimental and computational electronic property data (e.g., dipole moments, HOMO-LUMO gaps)?

Methodological Answer:

- Benchmarking : Compare DFT (e.g., ωB97X-D/def2-TZVP) results with gas-phase dipole moment measurements .

- Solvent Corrections : Apply PCM (Polarizable Continuum Model) to computational data for polar solvents .

- Absolute Hardness (η) : Calculate η = ½(I - A) from ionization potential (I) and electron affinity (A) to assess reactivity .

Discrepancies often stem from basis set limitations or solvent effects not fully captured in simulations .

Q. How can structure-activity relationship (SAR) studies guide the modification of Ethanone, 1-(3-cycloocten-1-yl)-, for biological applications?

Methodological Answer:

- Pharmacophore Mapping : Identify critical motifs (e.g., acetyl group for hydrogen bonding, cyclooctenyl ring for lipophilicity) .

- Analog Synthesis : Introduce substituents (e.g., halogens at the cyclooctenyl ring) to modulate bioavailability .

- In Silico Screening : Dock modified structures into target proteins (e.g., cytochrome P450) using AutoDock Vina .

Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray crystallography data regarding the cyclooctenyl ring’s conformation?

Methodological Answer:

- NMR NOE Analysis : Detect through-space interactions to infer solution-state conformations .

- Crystallography : Compare solid-state (X-ray) vs. solution (NMR) structures. Dynamic averaging in NMR may mask minor conformers .

- Variable-Temperature NMR : Probe conformational exchange by cooling samples to -60°C .

Report both static (X-ray) and dynamic (NMR) models, emphasizing environmental effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.